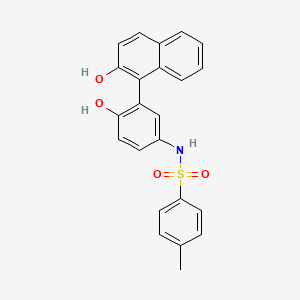

N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)-4-methylbenzenesulfonamide

Description

The compound N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)-4-methylbenzenesulfonamide features a naphthalene-phenol hybrid scaffold linked to a 4-methylbenzenesulfonamide group. Its structure includes two hydroxyl groups (on the phenyl and naphthalene rings) and a sulfonamide moiety, which are critical for intermolecular interactions such as hydrogen bonding.

Properties

IUPAC Name |

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4S/c1-15-6-10-18(11-7-15)29(27,28)24-17-9-13-21(25)20(14-17)23-19-5-3-2-4-16(19)8-12-22(23)26/h2-14,24-26H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZNNKFDPOPYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)-4-methylbenzenesulfonamide is the protein Hsp90 . Hsp90 is a heat shock protein that plays a crucial role in maintaining cellular homeostasis. It is involved in protein folding, degradation, and signal transduction .

Mode of Action

this compound interacts with its target, Hsp90, by binding to the ATP-binding site of the protein . This interaction inhibits the function of Hsp90, leading to the destabilization and degradation of proteins that require Hsp90 for proper folding .

Biochemical Pathways

The inhibition of Hsp90 affects multiple biochemical pathways. As Hsp90 is involved in the folding and stabilization of many proteins, its inhibition can lead to the degradation of these proteins. This can affect pathways such as signal transduction, cell cycle control, and immune responses .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the inhibition of Hsp90. This can lead to the destabilization and degradation of Hsp90 client proteins, potentially affecting cellular processes such as cell growth and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and temperature can affect the compound’s stability and its interaction with Hsp90

Biochemical Analysis

Biochemical Properties

The compound N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)-4-methylbenzenesulfonamide has been found to interact with the ATP-binding site of full-length human Hsp90. This interaction suggests that the compound may have a role in modulating the activity of this protein.

Cellular Effects

In cellular assays, this compound has been shown to influence the function of Hsp90. Hsp90 is a chaperone protein that plays a key role in regulating the stability and function of many client proteins, including kinases and transcription factors. Therefore, modulation of Hsp90 activity by this compound could potentially influence a wide range of cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound appears to involve binding to the ATP-binding site of Hsp90. This binding could potentially inhibit the ATPase activity of Hsp90, thereby affecting its chaperone function.

Biological Activity

N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)-4-methylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article reviews its synthesis, mechanism of action, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 385.44 g/mol. Its structure features a sulfonamide functional group, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 385.44 g/mol |

| Melting Point | 219 - 222 °C |

| Solubility | Soluble in DMSO |

Research indicates that sulfonamide derivatives like this compound may exert their effects through various pathways:

- Inhibition of Lipoxygenases (LOXs) : This compound has been shown to inhibit human lipoxygenases, particularly platelet-type 12-lipoxygenase (12-LOX), which plays a role in inflammation and cancer progression. The inhibition of LOXs leads to a decrease in bioactive lipid mediators, such as hydroxyeicosatetraenoic acids (HETEs), which are involved in cell proliferation and inflammatory responses .

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism may involve the modulation of signaling pathways associated with cell survival and death .

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

- Cell Proliferation Assays : The compound was tested against various cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations.

- Apoptosis Induction : Flow cytometry assays revealed that treatment with this compound led to an increase in apoptotic cells, indicating its potential as an antitumor agent.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor size compared to control groups, supporting its efficacy as an anticancer agent.

Case Studies

- Case Study on Skin Cancer : A study involving patients with skin cancer treated with sulfonamide derivatives showed improved outcomes in tumor regression and reduced inflammatory markers post-treatment .

- Case Study on Platelet Aggregation : Research indicated that this compound effectively inhibited platelet aggregation induced by thrombin, suggesting additional therapeutic applications in cardiovascular diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Several sulfonamide derivatives with variations in substituents have been characterized (). Key comparisons include:

Table 1: Substituent Impact on Physical Properties

Key Observations :

- Electron-donating groups (e.g., methoxy in 4j) correlate with higher melting points compared to electron-withdrawing substituents (e.g., fluoro in 4l), likely due to enhanced crystal packing via polar interactions.

Structural Conformation and Dihedral Angles

The spatial arrangement of aromatic rings significantly influences molecular packing and reactivity. highlights dihedral angles between naphthalene and benzene rings in related compounds:

Table 2: Dihedral Angle Comparisons

Key Observations :

- Intramolecular N–H⋯O and intermolecular O–H⋯O bonds are conserved across these compounds, stabilizing crystal lattices .

Q & A

Q. Basic

- IR : Confirm S=O symmetric/asymmetric stretches (1157–1346 cm⁻¹) and O—H/N—H vibrations (3294–3398 cm⁻¹) .

- ¹H-NMR : Aromatic protons appear at δ 6.8–8.1 ppm; sulfonamide NH resonates as a singlet (~δ 10.2 ppm) .

- ¹³C-NMR : Quaternary carbons (e.g., C-SO₂) appear at δ 140–145 ppm.

What challenges arise in resolving crystallographic disorder in the hydroxyphenyl or naphthyl groups?

Advanced

Disorder in flexible groups (e.g., hydroxyphenyl) requires partial occupancy refinement in SHELXL. For example:

- Split positions for oxygen atoms in hydroxyl groups with occupancy ratios (0.7:0.3).

- Restraints (SIMU, DELU) minimize unrealistic thermal motion artifacts .

How does the compound's electronic structure influence its electrochemical behavior?

Advanced

Cyclic voltammetry in acetonitrile reveals oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl) due to hydroxyl group deprotonation. Electron-withdrawing sulfonamide groups stabilize radical intermediates, enabling regioselective annulation in electrosynthesis . DFT calculations (B3LYP/6-31G*) correlate HOMO-LUMO gaps (~4.1 eV) with redox potentials.

What strategies validate the regioselectivity observed in annulation reactions involving this compound?

Q. Advanced

- Isotopic labeling : ¹⁸O-tracing confirms oxygen incorporation from hydroxyl groups during annulation.

- Kinetic studies : Rate comparisons between para- and meta-substituted derivatives identify steric/electronic preferences .

- X-ray analysis : Resolve regioselective adducts (e.g., indoline derivatives) to confirm bond formation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.